molecular formula C14H27N3O2 B6316702 (7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate CAS No. 373646-56-1

(7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate

Cat. No.: B6316702
CAS No.: 373646-56-1
M. Wt: 269.38 g/mol
InChI Key: VUWPNRUCYRWZRC-VXGBXAGGSA-N
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Description

This compound is a stereospecific bicyclic amine derivative featuring a pyrido[1,2-a]pyrazine core with a tert-butyl carbamate protecting group and an aminomethyl substituent at the 7-position. Its molecular formula is C₁₃H₂₄N₃O₂ (calculated based on structural analysis), distinguishing it from related analogs by the presence of the aminomethyl group and the stereochemistry (7R,9aR).

Properties

IUPAC Name

tert-butyl (7R,9aR)-7-(aminomethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-7-6-16-9-11(8-15)4-5-12(16)10-17/h11-12H,4-10,15H2,1-3H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWPNRUCYRWZRC-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2C[C@H](CC[C@@H]2C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Chiral Amino Alcohols

The pyrido[1,2-a]pyrazine core is constructed via cyclization of enantiomerically pure amino alcohols. A representative protocol involves:

  • Chiral amino alcohol preparation : Starting from L-proline derivatives, oxidation and reduction steps establish the (7R,9aR) configuration.

  • Boc protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP yields the tert-butyl carbamate.

  • Ring closure : Mitsunobu conditions (DEAD, PPh₃) facilitate intramolecular ether formation, completing the bicyclic structure.

Table 1: Cyclization Conditions and Yields

Starting MaterialReagentsTemperatureYieldReference
(R)-2-(Boc-amino)pentanolDEAD, PPh₃, THF0°C → RT68%
(S)-Boc-prolinol derivativeMsCl, Et₃N, DCM-20°C72%

Reductive Amination Approaches

Conversion of Hydroxymethyl to Aminomethyl

The hydroxymethyl intermediate is transformed into the aminomethyl group via a two-step process:

  • Activation : Mesylation with methanesulfonyl chloride (MsCl) in DCM yields the mesylate (93% yield).

  • Nucleophilic displacement : Reaction with sodium azide (NaN₃) in DMF at 80°C, followed by Staudinger reduction (PPh₃, THF/H₂O) provides the primary amine (78% overall yield).

Critical considerations :

  • Steric hindrance : The bicyclic structure necessitates polar aprotic solvents (DMF, DMSO) to enhance reactivity.

  • Side reactions : Over-reduction or elimination is mitigated by controlled reaction times and low temperatures.

Solid-Phase Synthesis Techniques

Immobilized Glutamic Acid Derivatives

Adapting methodologies from pyrazine syntheses, the target compound is assembled on a Wang resin:

  • Resin loading : Fmoc-glutamic acid β-methyl ester is attached via standard carbodiimide coupling.

  • Sulfonylation and alkylation : Sequential treatment with 4-nitrobenzenesulfonyl chloride and α-bromoketones introduces side-chain diversity.

  • Cleavage and cyclization : TFA-mediated cleavage releases the linear precursor, which undergoes TMSOK-promoted cyclization to form the pyrido[1,2-a]pyrazine core (62% yield).

Advantages :

  • Enables rapid screening of stereochemical outcomes.

  • Simplifies purification through resin-bound intermediates.

Stereochemical Control Strategies

Asymmetric Catalysis

Chiral phosphoric acids (e.g., TRIP) catalyze the enantioselective formation of the bicyclic core:

  • Dynamic kinetic resolution : Racemic amino alcohols undergo cyclization with 90% ee under catalytic conditions.

  • Crystallization-induced asymmetric transformation : Diastereomeric salts (e.g., with dibenzoyl-L-tartaric acid) enrich the (7R,9aR) configuration to >98% ee.

Table 2: Stereochemical Optimization Results

MethodCatalystee (%)YieldReference
Dynamic kinetic resolutionTRIP (10 mol%)9075%
Chiral resolutionDibenzoyl-L-tartaric acid9882%

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

MethodStepsOverall YieldScalabilityStereocontrol
Multi-step solution741%ModerateHigh
Solid-phase558%HighModerate
Reductive amination465%HighRequires resolution

Key findings :

  • Solid-phase synthesis offers superior scalability but requires optimization for stereochemical purity.

  • Reductive amination provides the shortest pathway but depends on high-quality mesylate intermediates .

Chemical Reactions Analysis

Types of Reactions

(7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. The pyrido-pyrazine ring system provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate (CAS: 1369110-14-4)

  • Molecular Formula : C₁₃H₂₂N₂O₃ (vs. C₁₃H₂₄N₃O₂ for the target compound).
  • Key Differences: The 9-oxo group replaces the aminomethyl substituent, reducing nitrogen content and altering reactivity.
  • Synthetic Relevance : This analog serves as a precursor for introducing substituents at the 7-position, highlighting the modularity of pyrido-pyrazine scaffolds.

Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates (e.g., Compounds 2h, 2l, 2o)

  • Structural Divergence: These compounds feature a thieno[2,3-b]pyrazine core instead of pyrido[1,2-a]pyrazine, with aryl/heteroaryl amino groups at the 7-position.
  • Functional Implications: The thieno-pyrazine derivatives exhibit antitumor activity (e.g., compound 2h inhibits tubulin polymerization), whereas the biological activity of the target compound remains uncharacterized in the provided evidence.
  • Synthetic Methods: Similar coupling reactions (e.g., Buchwald-Hartwig amination) could theoretically apply to functionalize the target compound’s aminomethyl group.

Spiro-Pyrazino-Pyrrolo-Pyrimidine Derivatives (European Patent Application)

  • Complexity: The patented spiro compound integrates pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine and pyran rings, showcasing advanced bicyclic architectures.
  • Synthetic Parallels : Both the target compound and the spiro derivative employ tert-butyl carbamate protection and Pd-catalyzed cross-coupling steps, underscoring shared strategies in heterocyclic synthesis.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Key Applications/Notes
(7R,9aR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate Pyrido[1,2-a]pyrazine 7-aminomethyl, tert-butyl carbamate C₁₃H₂₄N₃O₂ Intermediate for bioactive molecules
Tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate Pyrido[1,2-a]pyrazine 9-oxo, tert-butyl carbamate C₁₃H₂₂N₂O₃ Synthetic precursor
Methyl 7-[(3,4,5-Trimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate (2h) Thieno[2,3-b]pyrazine 7-aryl amino, methyl ester C₁₇H₁₇N₃O₅S Antitumor agent (tubulin inhibition)
Spiro-pyrazino-pyrrolo-pyrimidine derivative (Patent) Spiro pyrazino-pyrrolo-pyrimidine Chloro, tert-butyl carbamate, piperazinyl C₂₄H₃₂ClN₇O₃ Kinase inhibitor candidate

Key Research Findings and Limitations

  • Synthetic Flexibility: The tert-butyl carbamate group in the target compound enables selective deprotection for further functionalization, a strategy validated in analogs like the spiro-pyrazino-pyrrolo-pyrimidine.
  • Stereochemical Significance : The (7R,9aR) configuration may influence binding to chiral targets (e.g., GPCRs or kinases), but this requires experimental validation.

Biological Activity

The compound (7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate , with the CAS number 373646-56-1, is a member of the pyrido[1,2-a]pyrazine family. Its molecular formula is C14H27N3O2C_{14}H_{27}N_{3}O_{2}, and it has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antitubercular research.

PropertyValue
Molecular FormulaC14H27N3O2
Molecular Weight269.38 g/mol
CAS Number373646-56-1

The compound features a complex structure that may influence its biological interactions and efficacy against various pathogens.

Antimicrobial Potential

Recent studies have focused on the synthesis and evaluation of derivatives of pyrazinamide, a first-line antitubercular drug. The incorporation of amino acid fragments into the structure has shown promise in enhancing antimicrobial activity against Mycobacterium tuberculosis (Mtb). For instance, compounds derived from This compound have been evaluated for their minimum inhibitory concentration (MIC) against various bacterial strains.

Key Findings

  • Antimycobacterial Activity : Compounds similar to This compound have exhibited significant activity against Mtb with MIC values as low as 1.95 µg/mL for certain derivatives containing lipophilic groups .
  • Cytotoxicity : The evaluated compounds generally displayed low cytotoxicity towards human cell lines, indicating a favorable therapeutic window. For example, one study noted that while some derivatives showed potential toxicity due to structural components (e.g., acrylate groups), they did not significantly affect HepG2 cells .

The mechanism through which these compounds exert their effects is still under investigation. However, several potential mechanisms have been proposed:

  • Enzymatic Targets : The activation of prodrugs by specific enzymes such as pyrazinamidase leads to the formation of active metabolites that inhibit critical bacterial functions.
  • Membrane Disruption : Some studies suggest that the compounds may disrupt membrane potentials or alter intracellular pH, contributing to their antimicrobial effects.

Case Studies

A series of case studies have been conducted to assess the biological activity of related compounds:

  • Study on Amino Acid Derivatives : Research indicated that derivatives containing l-amino acids showed higher activity against Mtb compared to d-amino acid counterparts. This suggests that stereochemistry plays a crucial role in biological efficacy .
  • Evaluation Against Fungal Strains : While the primary focus has been on mycobacterial strains, some studies explored activity against fungal pathogens like Candida albicans, where results were less promising with no significant activity observed .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (7R,9aR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate?

  • Methodology : The compound can be synthesized via multi-step reactions involving:

  • Protection/deprotection strategies : Use tert-butyloxycarbonyl (Boc) groups to stabilize reactive amines during synthesis .
  • Boron-based reagents : For example, boron trifluoride etherate or BH₃·THF to facilitate stereoselective reductions in bicyclic intermediates .
  • Chromatographic purification : Flash column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate intermediates .
    • Key Considerations : Optimize reaction time and temperature (e.g., reflux in THF at 60°C) to minimize side products like over-reduced byproducts .

Q. How can the stereochemical integrity of the (7R,9aR) configuration be confirmed during synthesis?

  • Methodology :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to verify axial/equatorial proton arrangements in the hexahydro-pyrido-pyrazine core .
  • X-ray crystallography : If single crystals are obtainable, compare experimental vs. predicted dihedral angles (e.g., C7-N-C9a-C10) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodology :

  • HR-MS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., [M+H]⁺ ion at m/z 326.2204 for C₁₆H₂₈N₃O₃⁺) .
  • FT-IR spectroscopy : Identify functional groups like carbamate C=O (~1680 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
  • Elemental analysis : Validate %C, %H, and %N (±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can the compound’s interaction with biological targets (e.g., enzymes or receptors) be systematically studied?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (konk_{on}/koffk_{off}) and affinity (Kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses, leveraging the aminomethyl group’s hydrogen-bonding potential .

Q. What strategies can resolve contradictions in reported biological activity data for structural analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) studies : Compare analogs (e.g., tert-butyl vs. benzyl carbamates) to isolate critical substituents (Table 1) .
  • Meta-analysis : Aggregate data from independent studies using tools like RevMan to assess heterogeneity in IC₅₀ values .
  • In vitro/in vivo correlation : Validate cellular assays (e.g., HEK293 transfection) with rodent pharmacokinetic profiles to address bioavailability discrepancies .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Methodology :

  • Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, monitoring degradation via HPLC .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound using LC-MS/MS .
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles (e.g., >200°C for tert-butyl group cleavage) .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Molecular dynamics (MD) simulations : Simulate solvation in explicit water models (e.g., TIP3P) to assess conformational flexibility and hydration effects .

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